Cas no 427-53-2 (Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-)
427-53-2 structure
Product Name:Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-
Numero CAS:427-53-2
MF:C16H14F2O
MW:260.278571605682
CID:331869
PubChem ID:67930
Update Time:2025-04-19
Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-
- 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol
- ALPHA-CYCLOPROPYL-4-FLUORO-ALPHA-(4-FLUOROPHENYL)
- cyclopropyl-bis(4-fluorophenyl)methanol
- AC1L28NK
- AC1Q4NN6
- AR-1I3373
- CTK4I6567
- cyclopropyl[bis(4-fluorophenyl)]methanol
- cyclopropylbis(4-fluorophenyl)methanol
- cyclopropyl-bis-(4-fluorophenyl)methanol
- cyclopropyl-bis-(4-fluoro-phenyl)-methanol
- Cyclopropyl-bis-(4-fluor-phenyl)-methanol
- Cyclopropyl-bis-< 4-fluor-phenyl> -methanol
- EINECS 207-049-9
- NSC78476
- SureCN5637052
- NCI60_041731
- Benzenemethanol, alpha-cyclopropyl-4-fluoro-alpha-(4-fluorophenyl)-
- YAKFETHTYBAIJR-UHFFFAOYSA-N
- 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylicalcohol
- R7E73A4QH7
- MFCD00019239
- 427-53-2
- NS00042829
- NSC 78476
- CHEMBL1984266
- SCHEMBL5637052
- FT-0622137
- Cyclopropyl[di(4-fluorophenyl)]methanol
- DTXSID50195394
- alpha-Cyclopropyl-4-fluoro-alpha-(4-fluorophenyl)benzenemethanol
- NSC-78476
-
- Inchi: 1S/C16H14F2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2
- Chiave InChI: YAKFETHTYBAIJR-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)(C1CC1)O
Proprietà calcolate
- Massa esatta: 260.10132
- Massa monoisotopica: 260.101271
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Densità: 1.292
- Punto di ebollizione: 365.6°Cat760mmHg
- Punto di infiammabilità: 174.9°C
- Indice di rifrazione: 1.595
- PSA: 20.23
- LogP: 3.61070
Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)- Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
427-53-2 (Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-) Prodotti correlati
- 827-88-3(cyclopropyl(4-fluorophenyl)methanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso